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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propionic acid

Cat. No.: B156443 Get Quote

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry

(MS) data for 3-(2-Chlorophenyl)propionic acid. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis. This document outlines

the characteristic spectroscopic features of the molecule, detailed experimental protocols for

data acquisition, and a summary of key quantitative data.

Molecular Structure and Properties
3-(2-Chlorophenyl)propionic acid is an organic compound with the chemical formula

C₉H₉ClO₂.[1] Its structure consists of a propionic acid moiety attached to a chlorophenyl ring at

the second carbon position. The molecular weight of this compound is approximately 184.62

g/mol .[1][2] This structure gives rise to characteristic spectroscopic signatures that are

invaluable for its identification and characterization.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 3-(2-
Chlorophenyl)propionic acid displays characteristic absorption bands corresponding to its

carboxylic acid and chlorinated aromatic functionalities.

Key IR Absorption Data
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The principal absorption bands observed in the IR spectrum of 3-(2-Chlorophenyl)propionic
acid are summarized in the table below. These wavenumbers are indicative of specific

molecular vibrations.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Characteristics

3300 - 2500 O-H stretch Carboxylic Acid

Very broad band due

to extensive hydrogen

bonding.[4]

2975 - 2845 C-H stretch Alkyl (CH₂)
Overlaps with the

broad O-H band.[4]

1725 - 1700 C=O stretch Carboxylic Acid

Strong, sharp

absorption,

characteristic of a

carbonyl group.[4]

~1475, ~1445 C=C stretch Aromatic Ring
Medium to weak

absorptions.

~1290 C-O stretch Carboxylic Acid Medium intensity.

~750 C-Cl stretch Aryl Halide
Strong absorption in

the fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum
The IR spectrum of solid 3-(2-Chlorophenyl)propionic acid can be obtained using several

standard methods. The Potassium Bromide (KBr) pellet technique is commonly employed.[2][5]

Objective: To prepare a solid sample of 3-(2-Chlorophenyl)propionic acid in a KBr pellet for

FTIR analysis.

Materials:

3-(2-Chlorophenyl)propionic acid

Infrared (IR) grade Potassium Bromide (KBr), thoroughly dried
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Agate mortar and pestle

Pellet press with die set

FTIR spectrometer

Procedure:

Grinding: Place approximately 1-2 mg of 3-(2-Chlorophenyl)propionic acid and 100-200

mg of dry IR grade KBr into an agate mortar.

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous

powder is obtained. This minimizes light scattering.[6]

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press.

Apply high pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or

translucent pellet.

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of

the FTIR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment should be recorded first for

baseline correction.[7]

An alternative method for solid samples is the "Thin Solid Film" method, where the compound

is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and

the solvent is allowed to evaporate, leaving a thin film of the sample for analysis.[8]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[9][10] For organic molecules, electron ionization (EI) is a common method that involves

bombarding the sample with high-energy electrons, causing ionization and fragmentation. The

resulting fragmentation pattern serves as a molecular fingerprint.[11]
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Electron Ionization Mass Spectrum Data
The mass spectrum of 3-(2-Chlorophenyl)propionic acid shows a molecular ion peak and

several characteristic fragment ions. The presence of chlorine is indicated by the isotopic

pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z (Mass-to-
Charge Ratio)

Proposed
Fragment

Formula of
Fragment

Relative Intensity

184/186 [M]⁺ [C₉H₉ClO₂]⁺ Molecular Ion

148 [M - HCl]⁺ [C₉H₈O₂]⁺
Loss of Hydrogen

Chloride

139/141 [M - COOH]⁺ [C₈H₈Cl]⁺
Loss of Carboxyl

Radical

125 [C₇H₄Cl]⁺

103 [C₈H₇]⁺

91 [C₇H₇]⁺ Tropylium Ion

Note: Relative intensities can vary depending on the instrument and conditions.

The fragmentation of short-chain carboxylic acids often involves the loss of OH (M-17) and

COOH (M-45) radicals.[12] For substituted phenylpropenoates, which are structurally related, a

key fragmentation involves the loss of the ortho chlorine.[13][14]

Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for obtaining an electron ionization mass spectrum for

an organic acid like 3-(2-Chlorophenyl)propionic acid.

Objective: To obtain the EI mass spectrum of 3-(2-Chlorophenyl)propionic acid.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

on a mass spectrometer.

Procedure:
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Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer. If using GC-MS, the sample is first vaporized and separated on a GC column.

For solid samples, a direct insertion probe can be used, where the sample is heated in a

vacuum to induce vaporization.[11]

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion

(M⁺).[15]

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.[11]

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[16]

Detection: An ion detector records the abundance of each ion at a specific m/z value.

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative

intensity of each ion as a function of its m/z ratio.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a chemical compound like 3-(2-
Chlorophenyl)propionic acid involves sample preparation, data acquisition, and spectral

interpretation to confirm the molecular structure.
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1. Sample Preparation

2. Data Acquisition

3. Data Output

4. Analysis & Confirmation

Sample:
3-(2-Chlorophenyl)propionic Acid

IR Sample Prep
(e.g., KBr Pellet)

MS Sample Prep
(e.g., Vaporization)

FTIR Spectrometer Mass Spectrometer (EI)

IR Spectrum Mass Spectrum

Spectral Interpretation
(Functional Groups & Fragments)

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic data for 3-(2-
Chlorophenyl)propionic acid. The provided protocols offer a starting point for laboratory

analysis, though specific instrument parameters may require optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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